molecular formula C12H11ClN2S B2911009 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine CAS No. 676590-65-1

2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine

Cat. No.: B2911009
CAS No.: 676590-65-1
M. Wt: 250.74
InChI Key: GYHQDCYFAKLDMK-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine is a pyrimidine derivative featuring a sulfur-linked 4-chlorobenzyl group at the 2-position and a methyl substituent at the 4-position.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2S/c1-9-6-7-14-12(15-9)16-8-10-2-4-11(13)5-3-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHQDCYFAKLDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine typically involves the reaction of 4-chlorobenzyl chloride with 4-methyl-2-pyrimidinethiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidinyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfoxide, 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfone.

    Reduction: 4-Methyl-2-pyrimidinyl sulfide, 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine derivatives.

    Substitution: Various substituted benzyl pyrimidinyl sulfides depending on the nucleophile used.

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also be used in studies involving nucleophilic substitution reactions and sulfur chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfide linkage and the presence of the pyrimidinyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

The following table summarizes key structural and physicochemical properties of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features Reference ID
2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine C₁₂H₁₁ClN₂S 250.74 -SCH₂(4-ClC₆H₄) (2), -CH₃ (4) Simple pyrimidine core
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine C₁₈H₁₅ClN₂O₂S₂ 390.90 -S(4-ClC₆H₄) (4), -CH₂SO₂CH₃ (6), -Ph (2) Methylsulfonyl enhances polarity
2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine C₁₄H₁₃ClN₂S 276.78 -S(4-ClC₆H₄) (2), -CH₃ (4), fused cyclopenta Rigid bicyclic structure
4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine C₁₁H₁₀ClN₃S 251.73 -NH₂ (2), -SCH₃ (6), -4-ClC₆H₄ (4) Amine group enables H-bonding
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol C₁₁H₉ClN₂OS₂ 284.78 -OH (4), -SH (2), -CH₂S(4-ClC₆H₄) (6) Dual sulfanyl and hydroxyl groups
Key Observations:
  • Hydrogen-Bonding Capacity: The 2-amine substituent in and hydroxyl group in introduce additional H-bond donors/acceptors, which may enhance solubility and target interactions.

Pharmacological and Physicochemical Properties

Crystallographic Insights
  • The crystal structure of 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine reveals intermolecular N–H···N and C–H···S hydrogen bonds, forming a layered supramolecular architecture. This suggests similar derivatives may exhibit predictable packing behaviors, influencing solubility and stability.

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine can be represented as follows:

  • Molecular Formula : C11_{11}H10_{10}ClN1_{1}S
  • Molecular Weight : 227.72 g/mol

This compound features a pyrimidine ring substituted with a chlorophenyl group and a sulfanyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways and interfering with DNA synthesis. The precise molecular targets are still under investigation, but preliminary studies suggest involvement in apoptotic pathways and cell cycle regulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine. A notable study demonstrated that derivatives of pyrimidines exhibit significant antibacterial activity against various pathogens such as E. coli and S. aureus .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaZone of Inhibition (mm)Reference
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidineE. coli18
Novel Pyrimidine DerivativeS. aureus20
Other Pyrimidine DerivativesC. albicans15

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Research indicates that pyrimidine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and proliferation in cancer cells .

Case Study: Inhibition of Cancer Cell Lines

A study focusing on the cytotoxic effects of various pyrimidine derivatives revealed that compounds similar to 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine exhibited significant growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50_{50} values ranged from 45 to 97 nM, indicating potent activity compared to standard chemotherapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine, it is beneficial to compare it with other related compounds.

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityIC50_{50} (nM)Reference
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidineAntimicrobial, Anticancer45 - 97
Pyrazolo[3,4-d]pyrimidineAnticancer<100
Sulfonamide DerivativesAntibacterial16 - 20

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